

Application Notes and Protocols for In Vitro Use of SOCE Inhibitors

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Compound of Interest

Compound Name: *SOCE inhibitor 1*

Cat. No.: *B8103400*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Store-Operated Calcium Entry (SOCE) is a crucial Ca^{2+} signaling pathway in various cell types, regulating a multitude of physiological processes including gene expression, cell proliferation, and immune responses. The key molecular players in SOCE are the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum and the Orai calcium channels in the plasma membrane. Dysregulation of SOCE has been implicated in numerous diseases, making SOCE inhibitors valuable tools for basic research and potential therapeutic agents.

These application notes provide a comprehensive guide to the in vitro use of common SOCE inhibitors. The information is designed to assist researchers in selecting the appropriate inhibitor and concentration for their specific experimental needs.

SOCE Inhibitor Concentration Comparison

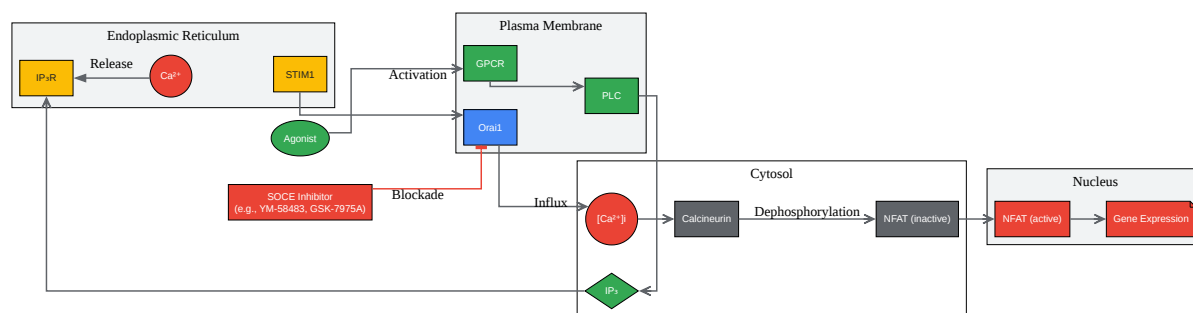
The effective concentration of a SOCE inhibitor can vary significantly depending on the specific compound, the cell type used, and the experimental assay. The following tables summarize the reported in vitro concentrations for several widely used SOCE inhibitors.

Inhibitor	Synonym	Target(s)	IC ₅₀	Effective Concentration Range (in vitro)	Cell Type Examples	Reference(s)
YM-58483	BTP2, Pyr2	CRAC channels (Orai1), TRPC3, TRPC5	~100 nM (for CRAC)	0.03 - 10 μ M	Jurkat T cells, mast cells, HEK293 cells	[1]
GSK-7975A	CRAC channels (Orai1, Orai3)	~0.8 - 4 μ M	1 - 50 μ M	RBL cells, HEK293 cells, pancreatic acinar cells	[2][3]	
Synta66	S66	CRAC channels (Orai1)	~26 nM (VSMCs), 1-3 μ M (RBL)	25 nM - 10 μ M	Vascular smooth muscle cells, RBL cells, platelets	[4][5][6]
SKF-96365	TRP channels, SOCE	5 - 30 μ M	1 - 100 μ M	PC12 cells, glioblastoma cells, colorectal cancer cells	[7][8]	
Pyr6	TRPC3, SOCE	~0.49 μ M	0.5 - 10 μ M	RBL-2H3 cells	[9][10]	
2-APB	IP ₃ R, SOCE, TRP channels	~42 μ M (IP ₃ R)	Potentiation: 1-5 μ M, Inhibition: >10-40 μ M	Jurkat T cells, DT40 B cells, RBL cells	[2][11]	

Note: IC₅₀ values and effective concentrations are highly dependent on the experimental conditions and cell line. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Signaling Pathway

The following diagram illustrates the canonical Store-Operated Calcium Entry (SOCE) pathway and the points of intervention for SOCE inhibitors.



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Caption: The SOCE signaling pathway and inhibitor action.

Experimental Protocols

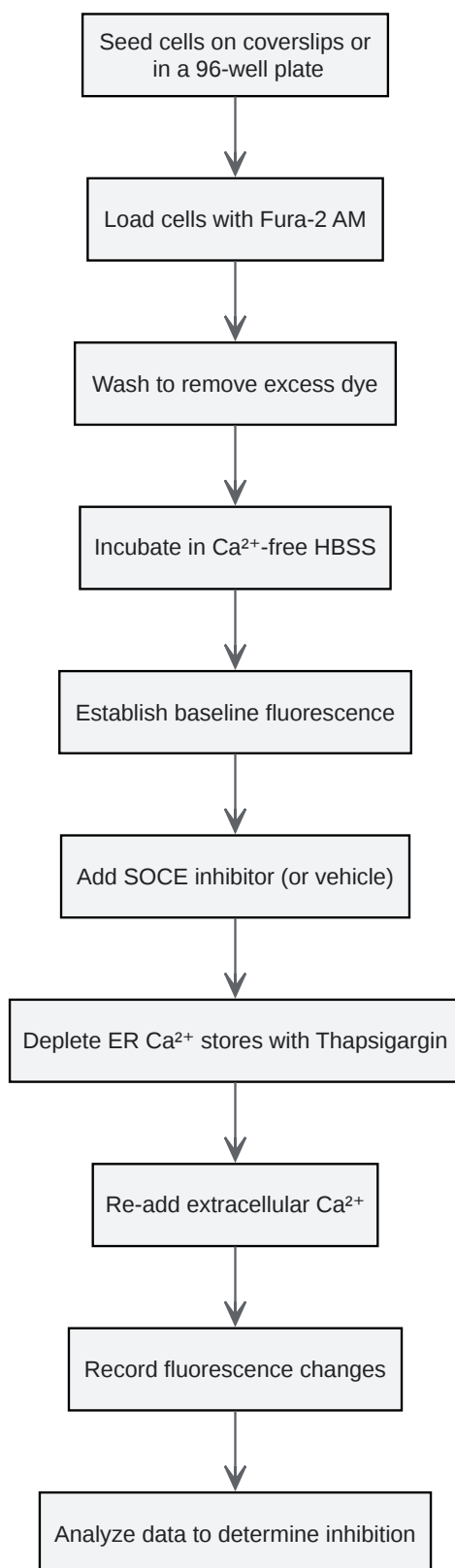
Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]_i) using a fluorescent indicator like Fura-2 to assess the inhibitory effect of a SOCE inhibitor.

Materials:

- Cells of interest
- Culture medium
- SOCE inhibitor stock solution (e.g., in DMSO)
- Fura-2 AM (or other suitable Ca^{2+} indicator)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca^{2+}
- Thapsigargin (TG) or other SERCA inhibitor
- Ionomycin (optional, for maximal Ca^{2+} response)
- Fluorescence plate reader or microscope with ratiometric imaging capabilities

Workflow Diagram:



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Caption: Workflow for a calcium imaging experiment.

Protocol:

- Cell Preparation: Seed cells onto glass coverslips or into a black-walled, clear-bottom 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment.
- Dye Loading:
 - Prepare a Fura-2 AM loading solution (e.g., 2-5 μ M Fura-2 AM with 0.02% Pluronic F-127 in serum-free medium or HBSS).
 - Remove the culture medium from the cells and add the Fura-2 AM loading solution.
 - Incubate for 30-60 minutes at 37°C in the dark.
- Washing: Wash the cells twice with Ca^{2+} -free HBSS to remove extracellular Fura-2 AM.
- Baseline Measurement:
 - Add Ca^{2+} -free HBSS to the cells.
 - Place the plate or coverslip in the fluorescence imaging system and record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) for 1-2 minutes.
- Inhibitor Treatment: Add the SOCE inhibitor at the desired concentration (and a vehicle control, e.g., DMSO, to other wells/coverslips) and incubate for the recommended time (typically 15-30 minutes).
- Store Depletion: To initiate store depletion, add thapsigargin (e.g., 1-2 μ M) to the Ca^{2+} -free HBSS and continue recording. A transient increase in $[\text{Ca}^{2+}]_i$ should be observed as Ca^{2+} is released from the ER.
- SOCE Measurement: After the $[\text{Ca}^{2+}]_i$ returns to near baseline, add HBSS containing Ca^{2+} (e.g., 1-2 mM final concentration) to the wells. A sustained increase in $[\text{Ca}^{2+}]_i$, representing SOCE, will be observed in the control cells. The inhibitory effect of the compound will be evident by a reduced or absent secondary Ca^{2+} rise.

- Data Analysis: Calculate the magnitude of SOCE (e.g., peak $[Ca^{2+}]_i$ after Ca^{2+} re-addition minus baseline) for both control and inhibitor-treated cells. Determine the percentage of inhibition.

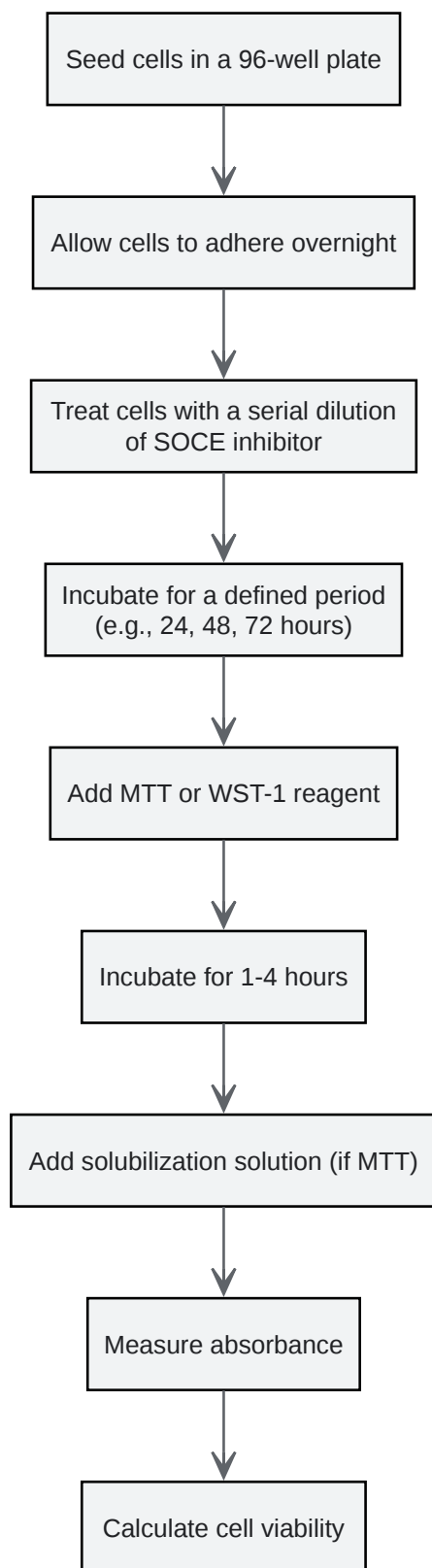
Cytotoxicity Assay

This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to assess the potential cytotoxic effects of SOCE inhibitors.

Materials:

- Cells of interest
- Complete culture medium
- SOCE inhibitor stock solution
- 96-well plates
- MTT or WST-1 reagent
- Solubilization solution (for MTT)
- Microplate reader

Workflow Diagram:



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Caption: Workflow for a cytotoxicity assay.

Protocol:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density. The ideal density will vary by cell type and should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the incubation period.[\[12\]](#)
- **Treatment:** After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of the SOCE inhibitor. Include vehicle-only controls and untreated controls.
- **Incubation:** Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.[\[6\]](#)
- **Viability Measurement:**
 - For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
 - For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
- **Absorbance Reading:** Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ for cytotoxicity.

Western Blotting

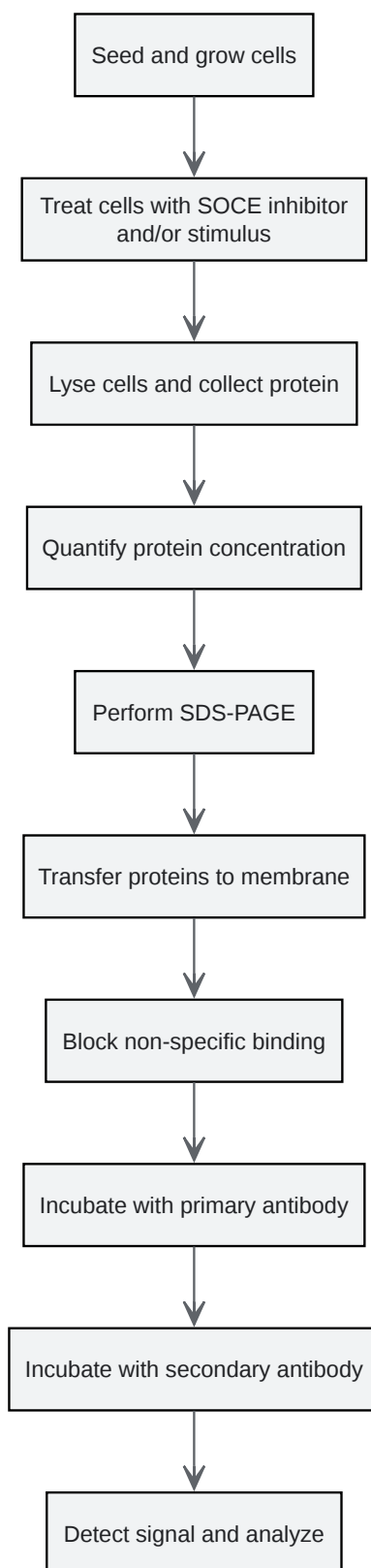
This protocol describes the analysis of protein expression or phosphorylation status of key downstream targets of Ca²⁺ signaling following treatment with a SOCE inhibitor.

Materials:

- Cells of interest
- Culture dishes
- SOCE inhibitor stock solution

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-NFAT, anti-c-Fos, anti-Actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Workflow Diagram:



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